molecular formula C9H11BrN2O2 B11798298 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B11798298
M. Wt: 259.10 g/mol
InChI Key: LCIKEXOSDMVPKW-UHFFFAOYSA-N
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Description

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position and a cyclopentyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine, which is then reacted with 3-bromo-1,3-dicarbonyl compounds to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated pyrazole derivatives such as:

Uniqueness

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

3-bromo-1-cyclopentylpyrazole-4-carboxylic acid

InChI

InChI=1S/C9H11BrN2O2/c10-8-7(9(13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14)

InChI Key

LCIKEXOSDMVPKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)Br)C(=O)O

Origin of Product

United States

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